4-Chloro-7,8-difluoro-3-nitroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-chloro-7,8-difluoroquinoline using nitric acid under controlled conditions . Another approach involves the cyclization of appropriate precursors in the presence of suitable reagents and catalysts .
Industrial Production Methods
Industrial production of 4-Chloro-7,8-difluoro-3-nitroquinoline may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-difluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Cyclization: Acidic or basic conditions, often with the use of catalysts like palladium or copper.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution leads to various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-7,8-difluoro-3-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-difluoro-3-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The compound’s fluorine and nitro groups enhance its binding affinity and reactivity, leading to the inhibition of specific enzymes or disruption of cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7,8-difluoroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
6,7-Difluoro-3-nitroquinoline: Similar structure but with different substitution pattern, affecting its chemical properties.
4,5-Difluoro-2-nitrobenzoic acid: A precursor used in the synthesis of various fluorinated quinoline derivatives.
Uniqueness
4-Chloro-7,8-difluoro-3-nitroquinoline is unique due to the combination of chlorine, fluorine, and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-chloro-7,8-difluoro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVOMCDWHBQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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